3-(Carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
3-(Carboxymethyl)adamantane-1-carboxylic acid is a tribasic, carboxylic acid . It has a molecular weight of 238.28 . It is a white solid at room temperature .
Synthesis Analysis
3-(Carboxymethyl)adamantane-1-carboxylic acid was first synthesized by the reaction of a dibromide and formic acid .Molecular Structure Analysis
The IUPAC name for this compound is 3-(carboxymethyl)-1-adamantanecarboxylic acid . The InChI code is 1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 438.7±18.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±6.0 kJ/mol . The flash point is 233.2±17.7 °C .Scientific Research Applications
1. Synthesis of Polycarboxylic Acids of Adamantane Series
- Summary of Application: The synthesis of polybasic carboxylic acids of the adamantane series is connected with their wide synthetic potential. The derivatives of these acids are promising building blocks for designing peptidomimetics, functional nanostructures and materials, and they also possess various biological actions .
- Methods of Application: The existing methods of the synthesis of 3-carboxymethyl-1-adamantanecarboxylic acid utilize the nucleophilic substitution of nitroxy-, hydroxy- and haloderivatives of the corresponding monocarboxylic acids of the adamantane series in sulfuric acid medium .
1. Synthesis of Polycarboxylic Acids of Adamantane Series
- Summary of Application: The synthesis of polybasic carboxylic acids of the adamantane series is connected with their wide synthetic potential. The derivatives of these acids are promising building blocks for designing peptidomimetics, functional nanostructures and materials, and they also possess various biological actions .
- Methods of Application: The existing methods of the synthesis of 3-carboxymethyl-1-adamantanecarboxylic acid utilize the nucleophilic substitution of nitroxy-, hydroxy- and haloderivatives of the corresponding monocarboxylic acids of the adamantane series in sulfuric acid medium .
- Results or Outcomes: A number of polycarboxylic acids was synthesized, containing carboxyl and carboxymethyl groups in their structure in various combinations .
2. Synthesis of Monodisperse, Highly Crystalline CoPt 3 Nanoparticles and Porous Platinum Nanoparticles
- Summary of Application: 1-Adamantanecarboxylic acid, a related compound, is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .
- Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as a stabilizer in the synthesis process .
- Results or Outcomes: The outcome is the production of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .
3. Polycondensation Reactions
- Summary of Application: 1-Adamantanecarboxylic acid, a related compound, is used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .
- Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as an additive in the polycondensation process .
- Results or Outcomes: The outcome is the production of conjugated polymers that could be used in optoelectronic materials .
4. Allylic Substitution Reaction
- Summary of Application: 1-Adamantanecarboxylic acid is used as an additive in the allylic substitution reaction, which is catalyzed by palladium in an aqueous medium .
- Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as an additive in the allylic substitution reaction .
- Results or Outcomes: The outcome is not specified in the source .
5. Development of New Surface Active Agents
- Summary of Application: 3-Phenyl-adamantane-1-carboxylic acid, a related compound, could act as universal raw materials for developing new surface active agents possessing some amazing physiological activities or dedicated functions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcome is the development of new surface active agents with various functionalities .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3-(carboxymethyl)adamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJBYAQGPMUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404298 | |
Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)adamantane-1-carboxylic acid | |
CAS RN |
56531-58-9 | |
Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carboxyadamantane-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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